Dihydroergotoxine Mesylate (CAS 8067-24-1), also known as ergoloid mesylates, is a highly standardized methanesulfonate salt mixture of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine (in a strict 1.5:2.5:1 ratio) [1]. As a widely utilized active pharmaceutical ingredient (API) and research biochemical, it functions primarily as an alpha-adrenergic antagonist and a partial dopamine and serotonin receptor agonist . From a procurement perspective, the mesylate salt form is prioritized for its stable crystalline structure, defined aqueous solubility, and established historical benchmark status in neurobiology and vascular pharmacology, making it the required material for reproducing legacy data and formulating stable liquid or sublingual dosages [1].
Substituting Dihydroergotoxine Mesylate with unhydrogenated parent ergot alkaloids (such as ergotoxine) or non-standardized single derivatives fundamentally compromises both safety and assay validity. Unhydrogenated ergotoxine exhibits severe peripheral vasoconstrictive toxicity (ergotism), whereas the dihydrogenated mesylate mixture eliminates this toxicity, acting instead as a vasodilator and neuroprotectant[1]. Furthermore, attempting to procure the free base form of dihydroergotoxine instead of the mesylate salt results in severe formulation failures; the free base is practically insoluble in water, preventing uniform dosing in aqueous biological assays and liquid formulations . Finally, utilizing single dihydrogenated alkaloids (e.g., only dihydroergocristine) breaks the synergistic 1.5:2.5:1 ratio, voiding comparability with decades of established in vivo neurochemical benchmarks [1].
The dihydrogenation of the ergotoxine parent compounds to form Dihydroergotoxine Mesylate fundamentally alters its pharmacological safety profile. While unhydrogenated ergotoxine causes severe peripheral vasoconstriction and ischemic toxicity (ergotism), Dihydroergotoxine Mesylate completely eliminates this vasoconstrictive effect, shifting the mechanism to potent alpha-adrenoreceptor antagonism and vasodilation [1]. This structural modification is critical for procurement in cardiovascular and neurovascular research, as it allows for high-affinity receptor targeting without confounding ischemic tissue damage [1].
| Evidence Dimension | Vasoconstrictive toxicity and receptor action |
| Target Compound Data | Eliminates vasoconstriction; acts as vasodilator and alpha-blocker |
| Comparator Or Baseline | Unhydrogenated Ergotoxine (Potent peripheral vasoconstrictor; induces ergotism) |
| Quantified Difference | Complete elimination of ischemic vasoconstriction in favor of vasodilation |
| Conditions | In vivo vascular models and alpha-adrenergic receptor binding assays |
Procurement of the dihydrogenated form is mandatory to study ergot-receptor interactions without inducing lethal or confounding ischemic toxicity in animal models.
The selection of the mesylate salt over the free base form is driven by strict solubility requirements in formulation workflows. Dihydroergotoxine Mesylate is soluble in water and yields a stable, mildly acidic profile (pH 4.2–5.2 in a 0.5% aqueous solution) . In contrast, the dihydroergotoxine free base is practically insoluble in aqueous media, which severely limits its use in injectable, sublingual, or uniform liquid dosing applications. Procuring the mesylate salt ensures immediate processability into physiological buffers without the need for harsh organic co-solvents .
| Evidence Dimension | Aqueous solubility and pH stability |
| Target Compound Data | Soluble in water; 0.5% solution yields pH 4.2–5.2 |
| Comparator Or Baseline | Dihydroergotoxine Free Base (Practically insoluble in water) |
| Quantified Difference | Orders of magnitude higher aqueous solubility enabling direct aqueous buffering |
| Conditions | Standard aqueous formulation and physiological pH buffers |
The mesylate salt is required for reproducible dosing in aqueous biological assays and the manufacturing of stable liquid formulations.
Procuring the standardized 1.5:2.5:1 ratio of Ergoloid Mesylates guarantees 1:1 reproducibility with established neurobiology benchmarks. In primary neuronal cultures, Dihydroergotoxine Mesylate reliably reduces H2O2-induced reactive oxygen species (ROS) by 40–60% at concentrations of 1–10 µM. In aged rodent models, it consistently reduces cortical MAO-B activity by 30–40% and improves Morris water maze escape latency by 20–35% . Substituting this with uncalibrated ergot mixtures or single alkaloids introduces high variance, failing to replicate these precise, historically validated therapeutic windows.
| Evidence Dimension | ROS reduction and MAO-B inhibition |
| Target Compound Data | 40–60% ROS reduction; 30–40% MAO-B reduction |
| Comparator Or Baseline | Non-standardized ergot mixtures (Variable or absent benchmark parity) |
| Quantified Difference | Guaranteed replication of established 40-60% ROS reduction metrics |
| Conditions | Primary neuronal cultures (1-10 µM) and aged rodent models (0.1–1 mg/kg/day) |
Using the exact standardized mesylate mixture is essential for validating neuroprotective efficacy against decades of established baseline data.
Due to its validated ability to reduce cortical MAO-B activity and H2O2-induced ROS, this compound is the required standard for in vivo models evaluating age-related cognitive decline, dementia, and neuroprotection .
Its unique profile—acting as an alpha-adrenergic antagonist without the severe vasoconstrictive toxicity of parent ergot alkaloids—makes it an ideal candidate for studying vasodilation and peripheral vascular disease mechanisms [1].
As the active ingredient in legacy formulations, the highly soluble mesylate salt is procured as a strict analytical reference standard for quality control and generic API formulation, ensuring batch-to-batch consistency in the 1.5:2.5:1 alkaloid ratio.